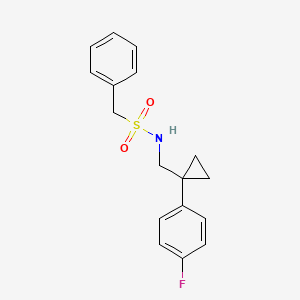
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide (FCPM) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. FCPM is a cyclopropyl derivative of sulfonamide and has shown promising results in preclinical studies, indicating its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis The synthesis of functionalized cyclopropanes, which are valuable in medicinal chemistry and agrochemicals, employs catalysts like rhodium N-(arylsulfonyl)prolinate. Studies have demonstrated that these catalysts facilitate the highly diastereoselective and enantioselective formation of cyclopropanes from vinyldiazomethanes and alkenes. This method is particularly effective for producing cyclopropane derivatives with small electron-withdrawing and electron-donating groups, offering high levels of enantioselectivity and showcasing the versatility of arylsulfonyl compounds in synthetic organic chemistry (Davies et al., 1996).
Enzyme Inhibition for Drug Development In the realm of drug development, particularly for treating neurodegenerative diseases, sulfonamide derivatives, including phenylmethanesulfonyl fluoride (PMSF), have been studied for their ability to inhibit enzymes like neuropathy target esterase (NTE). NTE inhibition is crucial for understanding organophosphate-induced delayed polyneuropathy (OPIDP), providing insights into the molecular mechanisms underlying neurotoxicity and identifying potential therapeutic targets (Osman et al., 1996).
Pharmacological Applications Sulfonamide-based compounds are explored for various pharmacological applications due to their wide range of biological activities. For instance, research into the inhibition of carbonic anhydrase, an enzyme involved in many physiological and pathological processes, has led to the development of novel inhibitors with potential therapeutic applications. This includes the study of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, which have shown increased enzyme inhibition potency, highlighting the potential of sulfonamide compounds in developing new drugs (Blackburn & Türkmen, 2005).
Anti-inflammatory and Antitumor Effects The design and synthesis of 4-(aryloyl)phenyl methyl sulfones have been carried out to investigate their anti-inflammatory and antitumor properties. These compounds have shown promising results in inhibiting cyclooxygenase (COX-1 and COX-2) isoenzymes, with potential implications for cancer treatment. Molecular modeling studies have contributed to understanding how these compounds interact with COX enzymes, paving the way for the development of novel anti-inflammatory drugs (Harrak et al., 2010).
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-16-8-6-15(7-9-16)17(10-11-17)13-19-22(20,21)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSWVSXCOFSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)
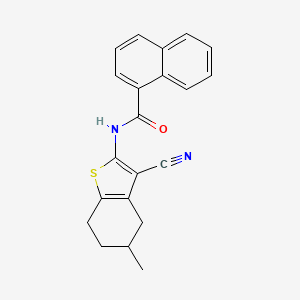
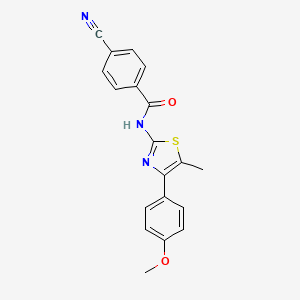
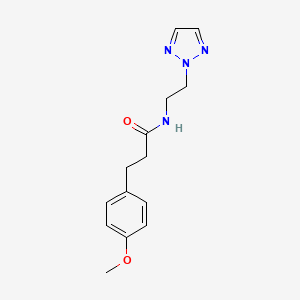
![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)
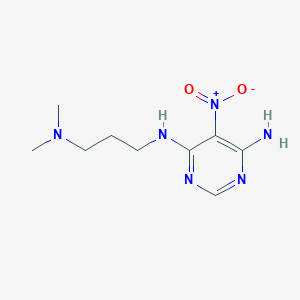
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)
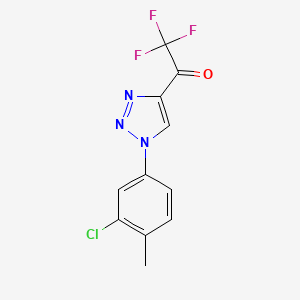
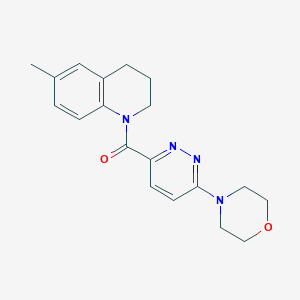
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)
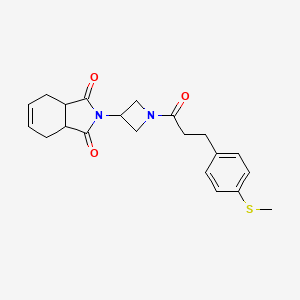
![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)